Bienvenue dans la boutique en ligne BenchChem!

Deoxy-HU210

Cannabinoid receptor binding CB2 selectivity Structure-activity relationship

Deoxy-HU210 (also designated JWH-051; CAS 525587-98-8) is a classical dibenzopyran synthetic cannabinoid and the 1-deoxy analog of the ultrapotent agonist HU-210. Its molecular formula is C₂₅H₃₈O₂ (MW 370.6 g/mol), differing from HU-210 (C₂₅H₃₈O₃, MW 386.6 g/mol) solely by the absence of the phenolic hydroxyl group at the C1 position of the aromatic ring.

Molecular Formula C25H38O2
Molecular Weight 370.6 g/mol
Cat. No. B10849593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxy-HU210
Molecular FormulaC25H38O2
Molecular Weight370.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)CO
InChIInChI=1S/C25H38O2/c1-6-7-8-9-14-24(2,3)19-11-12-20-21-15-18(17-26)10-13-22(21)25(4,5)27-23(20)16-19/h10-12,16,21-22,26H,6-9,13-15,17H2,1-5H3/t21-,22+/m0/s1
InChIKeyORTVDISIJXKUAV-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxy-HU210 (JWH-051) Procurement Guide: A First-Generation CB2-Selective Classical Cannabinoid for Immunomodulation and Pain Research


Deoxy-HU210 (also designated JWH-051; CAS 525587-98-8) is a classical dibenzopyran synthetic cannabinoid and the 1-deoxy analog of the ultrapotent agonist HU-210 [1]. Its molecular formula is C₂₅H₃₈O₂ (MW 370.6 g/mol), differing from HU-210 (C₂₅H₃₈O₃, MW 386.6 g/mol) solely by the absence of the phenolic hydroxyl group at the C1 position of the aromatic ring [2]. This single structural deletion inverts the receptor selectivity profile: whereas HU-210 is CB1-preferring (Ki CB1 = 0.061 nM vs CB2 = 0.52 nM in cloned human receptors), Deoxy-HU210 exhibits CB2-preferring binding (Ki CB1 = 1.20 nM vs CB2 = 0.032 nM in cloned human receptors), yielding an approximately 37.5-fold CB2 selectivity [3][4]. First reported by Huffman et al. in 1996, JWH-051 was among the earliest CB2-selective cannabinoid ligands developed and remains a valuable tool compound for dissecting CB2-mediated pharmacology in inflammation, immune modulation, and pain [5].

Why HU-210, Δ9-THC, or WIN 55,212-2 Cannot Substitute for Deoxy-HU210 in CB2-Focused Studies


The single hydroxyl deletion that distinguishes Deoxy-HU210 from HU-210 does not merely alter potency—it inverts the receptor selectivity vector [1]. HU-210 binds CB1 with ~8.5-fold higher affinity than CB2 (Ki 0.061 vs 0.52 nM), making it unsuitable for studies requiring CB2-driven signaling with minimized CB1 confounds [2]. Δ9-THC, while less potent overall (CB1 Ki ≈ 40.7 nM), is also CB1-preferring and produces pronounced psychoactive effects through central CB1 activation [2]. The aminoalkylindole WIN 55,212-2 acts as a full agonist at both receptors but cannot achieve maximal Go protein activation at CB1, unlike the classical cannabinoid scaffold [3]. Moreover, the partial resistance of Deoxy-HU210's antinociceptive effects to intrathecal CB1 antagonist blockade—a property not shared by HU-210, Δ9-THC, Δ8-THC, or CP 55,940—reveals pharmacologically distinct signaling that cannot be recapitulated by simply titrating the dose of a non-selective agonist [4]. These differences collectively preclude generic substitution and mandate compound-specific procurement for any study aiming to isolate CB2-mediated mechanisms.

Deoxy-HU210 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional, and In Vivo Pharmacological Data


CB2 vs CB1 Receptor Selectivity Inversion Relative to the Parent Compound HU-210

Removal of the C1 phenolic hydroxyl from HU-210 to yield Deoxy-HU210 (JWH-051) inverts the cannabinoid receptor selectivity profile. In competition binding assays using cloned human receptors, HU-210 preferentially binds CB1 (Ki = 0.061 nM) over CB2 (Ki = 0.52 nM), yielding an approximately 8.5-fold CB1 selectivity [1]. In contrast, Deoxy-HU210 binds CB2 (Ki = 0.032 nM) with 37.5-fold higher affinity than CB1 (Ki = 1.20 nM) [2]. This represents a complete selectivity inversion driven by a single structural modification, producing a >300-fold relative shift in the CB2/CB1 Ki ratio between the two compounds [3]. Against Δ9-THC (CB1 Ki ≈ 40.7 nM), Deoxy-HU210 exhibits approximately 34-fold higher CB1 affinity and approximately 1,270-fold higher CB2 affinity [1][2].

Cannabinoid receptor binding CB2 selectivity Structure-activity relationship Receptor pharmacology

Differential CB1 Antagonist Sensitivity of Antinociception: Incomplete Blockade of Deoxy-HU210 Relative to Non-Selective Cannabinoids In Vivo

In a direct side-by-side in vivo comparison, Welch et al. (1998) evaluated the ability of the selective CB1 antagonist SR141716A (rimonabant) to block the antinociceptive effects of several cannabinoids administered intrathecally (i.t.) in the mouse tail-flick assay. When SR141716A was co-administered i.t. with each agonist, it produced near-complete blockade of Δ9-THC, Δ8-THC, CP 55,940, and HU-210. In striking contrast, the maximal blockade of Deoxy-HU210's antinociceptive effect by i.t. SR141716A reached only 50% [1]. However, systemic (i.p.) administration of SR141716A before i.t. Deoxy-HU210 produced a potent and complete blockade with an AD₅₀ of 0.4 mg/kg [1]. This partial resistance to local CB1 antagonism at the spinal level distinguishes Deoxy-HU210 from all other tested classical and non-classical cannabinoid agonists and implicates a CB2-dependent or mixed CB1/CB2 mechanism in its spinally mediated antinociception [2].

Antinociception CB1 antagonist pharmacology Intrathecal administration Pain research

Functional G Protein Selectivity at CB1 Receptors: Unique Maximal Go Activation by the Classical Cannabinoid Scaffold of HU-210

In an in situ reconstitution assay directly measuring G protein activation by human CB1 and CB2 receptors, Glass & Northup (1999) demonstrated that HU-210 was the only agonist among those tested that produced maximal activation of both Gi and Go proteins at CB1 receptors. Anandamide, WIN 55,212-2, and Δ9-THC all stimulated Go to only 60–75% of the level achieved by HU-210, while producing near-maximal or maximal Gi activation [1]. At CB2 receptors, HU-210 was also the sole compound yielding maximal Gi activation, with WIN 55,212-2 (64%), anandamide (42%), and Δ9-THC (44%) all initiating submaximal responses [1]. This functional selectivity profile is a direct consequence of the classical cannabinoid scaffold and is structurally linked to the dibenzopyran core bearing the C1 hydroxyl in HU-210. Although Deoxy-HU210 lacks this hydroxyl, its shared classical scaffold with HU-210 places it within the same structural class that uniquely achieves full Go engagement, making it a critical comparator for mapping the structural determinants of CB1-Go coupling efficacy [2].

G protein signaling bias CB1 functional selectivity Go vs Gi activation Signal transduction

CB2-Dependent IL-4 Enhancement and Th2 Immune Modulation: A Functional Differentiation from CB1-Preferring Agonists

In studies examining cannabinoid effects on the cytokine network, the CB2 agonist JWH-051 (Deoxy-HU210) was shown to increase IL-4 production in cultured immune cells to a level comparable with that induced by THC [1]. Critically, the CB1 antagonist SR141716A did not attenuate the THC-mediated enhancement of IL-4 production, whereas pertussis toxin did block the effect, confirming a CB2- and Gi/o-mediated mechanism [1]. This result positions Deoxy-HU210 as a CB2-driven tool for shifting the Th1/Th2 cytokine balance, with a cleaner pharmacological profile compared to THC, which simultaneously activates CB1 (producing psychotropic effects) and CB2. The enhanced IL-4 induction via CB2 is consistent with the relatively strong anti-inflammatory activity attributed to JWH-051 due to its potent CB2 agonism [2]. While direct quantitative comparison of IL-4 induction potency (EC₅₀) between Deoxy-HU210 and THC is not available from the same study, the mechanistic evidence demonstrating that this effect is CB2-dependent supports the compound's utility in immunomodulation research distinct from CB1-mediated pathways [1][3].

Immunopharmacology Cytokine modulation Th1/Th2 balance CB2-mediated immunomodulation

Tissue-Specific Functional CB2 Selectivity in Peripheral Nerve Terminals: Differential Action in Vas Deferens vs Myenteric Plexus

Griffin et al. (1997) examined the effects of JWH-051 and JWH-015 (both CB2-preferring agonists) on electrically evoked contractions in two isolated tissue preparations: the mouse vas deferens and the myenteric plexus-longitudinal muscle of the guinea pig small intestine. Both compounds inhibited electrically evoked contractions in a concentration-related manner in both tissues [1]. However, subsequent cross-tolerance experiments with Δ9-THC revealed a critical tissue-dependent divergence: in the myenteric plexus preparation, the inhibitory effects of JWH-051 were mediated predominantly through CB1 receptors, whereas in the vas deferens, the effects were primarily mediated through CB2-like receptors [1]. This tissue-specific utilization of different cannabinoid receptor subtypes distinguishes JWH-051 from non-selective agonists such as WIN 55,212-2, which does not discriminate between tissues in receptor utilization. While the study did not report EC₅₀ values for direct potency comparison, the qualitative demonstration of tissue-dependent CB1 vs CB2 pathway engagement provides functional evidence of context-dependent pharmacology that is not observed with CB1-selective or fully non-selective cannabinoid agonists [2].

Peripheral cannabinoid pharmacology CB2-like receptors Smooth muscle pharmacology Tissue-specific signaling

Physicochemical and Synthetic Differentiation: 1-Deoxy Scaffold Simplifies Synthesis and Alters Drug-Like Properties

The absence of the C1 phenolic hydroxyl group in Deoxy-HU210 relative to HU-210 results in distinct physicochemical properties that affect both synthetic accessibility and drug-like characteristics. Deoxy-HU210 (C₂₅H₃₈O₂, MW 370.6 g/mol) has one fewer hydrogen bond donor (HBD = 1 vs 2 for HU-210), lower topological polar surface area (tPSA, computed as 29.5 Ų), and a higher computed logP (XLogP3-AA = 6.8) compared with HU-210 (C₂₅H₃₈O₃, MW 386.6 g/mol) [1][2]. The removal of the phenolic hydroxyl eliminates the need for phenolic protection/deprotection steps in synthesis and avoids the oxidative metabolic liability associated with phenolic moieties, potentially conferring different metabolic stability [3]. In the primary synthesis report, Huffman et al. (1996) described that the 1-deoxy analog was prepared via a simplified route from the resorcinol precursor, bypassing the allylic oxidation step required to install the C11 hydroxyl in HU-210 [3]. These structural and physicochemical differences translate into practical procurement considerations: distinct solubility profiles, different chromatographic behavior for analytical verification, and the availability of a unique chemical scaffold for medicinal chemistry optimization of CB2-selective classical cannabinoids [3].

Medicinal chemistry Cannabinoid synthesis Physicochemical properties Lead optimization

Optimal Research and Procurement Application Scenarios for Deoxy-HU210 Based on Verified Differential Evidence


CB2 Receptor Target Validation and Functional Profiling in Immune Cell Assays

Procure Deoxy-HU210 for in vitro studies requiring selective CB2 receptor activation to validate CB2-dependent functional endpoints in immune cells (e.g., cytokine release, cell migration, phenotype switching). With a 37.5-fold CB2 binding selectivity (Ki CB2 = 0.032 nM vs CB1 = 1.20 nM), Deoxy-HU210 enables CB2-driven signaling at concentrations that minimize CB1 receptor occupancy, avoiding the confounding psychoactive signaling pathways triggered by HU-210, CP 55,940, or WIN 55,212-2 at equipment doses [1]. Its demonstrated ability to enhance IL-4 production via a CB2/Gi/o-mediated mechanism, comparable to THC but without CB1 liability, makes it particularly suited for Th1/Th2 polarization studies and screening of CB2-targeted immunomodulatory candidates [2].

Spinal and Peripheral Antinociceptive Mechanism Dissection Using CB1 Antagonist Co-Administration Protocols

Use Deoxy-HU210 in intrathecal pain models (e.g., rodent tail-flick or formalin assays) to dissect CB2-dependent vs CB1-dependent components of spinal antinociception. The unique partial resistance of Deoxy-HU210's antinociceptive effect to local CB1 antagonist blockade (maximal 50% blockade by i.t. SR141716A, compared with >90% blockade of HU-210, Δ9-THC, Δ8-THC, and CP 55,940) provides a built-in pharmacological tool for segregating CB1-mediated from CB2-mediated analgesic signaling at the spinal level [3]. Co-administration protocols with systemic SR141716A (AD₅₀ = 0.4 mg/kg i.p.) can further delineate supraspinal vs spinal CB1 contributions, making Deoxy-HU210 an essential compound for central vs peripheral cannabinoid analgesia target validation studies [3].

CB2-Selective Classical Cannabinoid Scaffold for Medicinal Chemistry Lead Optimization

Acquire Deoxy-HU210 as a starting scaffold for structure-activity relationship (SAR) campaigns aimed at developing novel CB2-selective classical cannabinoids with improved selectivity, metabolic stability, or peripheral restriction. The 1-deoxy scaffold eliminates the phenolic hydroxyl—a known site of Phase II glucuronidation and potential oxidative metabolism—while retaining nanomolar CB2 affinity and functional activity [4]. The reduced synthetic complexity of the deoxy scaffold (fewer protection/deprotection steps vs HU-210) facilitates analog generation for exploring substitutions at C9, C11, and the dimethylheptyl side chain, enabling systematic optimization of CB2 selectivity, G protein bias, and drug-like properties within the classical cannabinoid chemotype [4][5].

Peripheral CB2 Receptor Localization and Functional Characterization in Isolated Tissue Preparations

Employ Deoxy-HU210 in isolated organ bath pharmacology studies (vas deferens, myenteric plexus, urinary bladder) to characterize CB2-like receptor populations in peripheral tissues. The tissue-dependent receptor subtype utilization observed with Deoxy-HU210—acting through CB1 in the myenteric plexus but CB2-like receptors in the vas deferens—enables differential pharmacological fingerprinting of cannabinoid receptor subtypes in native tissues [6]. This application is particularly valuable for target identification and validation programs focused on peripherally restricted CB2 agonists for gastrointestinal motility disorders, urogenital pain, or inflammatory conditions where central CB1-mediated side effects must be avoided [6][5].

Quote Request

Request a Quote for Deoxy-HU210

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.